REACTION_SMILES
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[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[NH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19](=[O:20])[OH:21].[O:1]=[C:2]1[O:3][C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21>>[C:2]1(=[O:3])[c:11]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)[C:4](=[O:5])[N:12]1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19](=[O:20])[OH:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCCCCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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O=C(O)CCCCCCN1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |